

Hematological Toxicities Associated with Tenalisib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenalisib

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The following table summarizes the key hematological toxicities observed in a phase I/II study of **Tenalisib** in combination with Romidepsin for patients with relapsed/refractory T-cell lymphoma [1] [2] [3]:

Toxicity	Incidence (All Grades)	Incidence (Grade ≥ 3)	Management Recommendations
Thrombocytopenia	57%	21%	Monitor blood counts; may require dose interruption or reduction.
Neutropenia	27%	15%	Monitor blood counts; manage with growth factor support as needed.
Anemia	Frequently reported	Frequently reported	Monitor blood counts; clinical management as per standard guidelines.

In this combination study, **69.7% of patients experienced a related Grade 3 or higher Treatment-Emergent Adverse Event**, with thrombocytopenia and neutropenia being the most common hematological toxicities [1]. No dose-limiting toxicities (DLTs) were reported during the dose-escalation phase of the study [1] [4].

Earlier studies on **Tenalisib** monotherapy showed a different safety profile. In a first-in-human monotherapy trial, the most common adverse events were asthenia, cough, and pyrexia [5] [6]. Grade 3/4 hematological

toxicities were limited to rare events of neutropenia, suggesting that the hematological toxicity profile may be more pronounced when **Tenalisib** is combined with Romidepsin [5].

Experimental Protocols for Safety Monitoring

The clinical trials for **Tenalisib** employed rigorous safety monitoring protocols. Here is a methodology you can adapt for laboratory safety assessments in a research or clinical setting:

- **Primary Objective:** To characterize the safety and tolerability of the drug (or drug combination) [1] [2].
- **Safety Endpoints:**
 - **Incidence of Treatment-Emergent Adverse Events (TEAEs):** Document all adverse events, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].
 - **Serious Adverse Events (SAEs):** Monitor and record all SAEs [1].
 - **Dose-Limiting Toxicities (DLTs):** Specifically defined for the dose-escalation phase to determine the Maximum Tolerated Dose (MTD). DLTs typically include Grade 4 neutropenia lasting >7 days, Grade 3/4 neutropenia with fever, Grade 4 thrombocytopenia, or non-hematological toxicities \geq Grade 3 (with some exceptions) [1].
- **Methodology:**
 - **Blood Collection:** Schedule regular blood draws for complete blood count (CBC) and clinical chemistry panels throughout each treatment cycle.
 - **Scheduled Assessments:** In the combination study, safety assessments (including physical exams, vital signs, and laboratory tests) were performed on Day 1 of each cycle and on Days 8, 15, and 22 of Cycle 1 [1].
 - **Data Analysis:** Summarize TEAEs using descriptive statistics. Analyze the frequency and severity of hematological toxicities to inform dosing decisions [1] [2].

Frequently Asked Questions for Troubleshooting

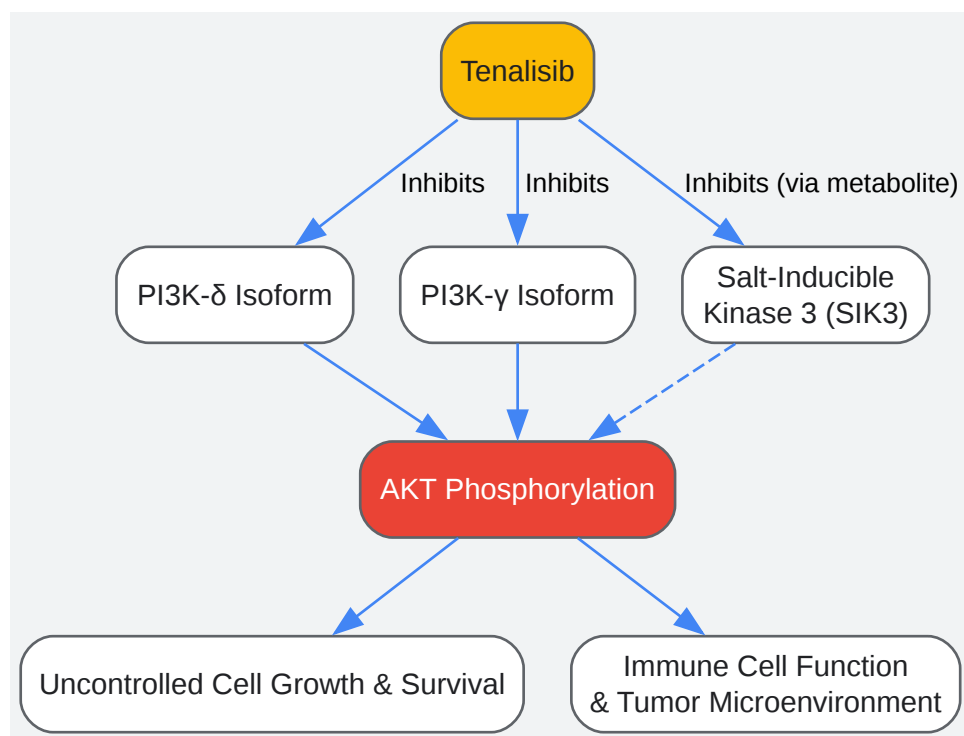
What are the most common non-hematological toxicities to anticipate with the **Tenalisib and **Romidepsin** combination?** The most frequent non-hematological TEAEs (any grade) reported in >15% of patients were nausea (73%), increased aspartate aminotransferase (33%), increased alanine aminotransferase (27%), vomiting (27%), decreased appetite (27%), fatigue (54%), dysgeusia, weight loss, diarrhea, and hypokalemia [1] [3].

Was the combination found to have any drug-drug interactions? Pharmacokinetic analyses from the clinical study indicated that the co-administration of **Tenalisib** and Romidepsin **did not significantly alter the pharmacokinetics** of either agent. This suggests no clinically relevant drug-drug interaction between the two at the studied doses [1] [2] [3].

What is the recommended phase II dose (RP2D) for this combination? The study determined the Maximum Tolerated Dose (MTD) and recommended phase II dose to be **Tenalisib 800 mg orally twice daily** and **Romidepsin 14 mg/m² intravenously** on days 1, 8, and 15 of a 28-day cycle [1] [2] [4].

Tenalisib's Mechanism of Action

The diagram below illustrates the molecular targets of **Tenalisib**, which underpin its efficacy and potential toxicity profile.



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